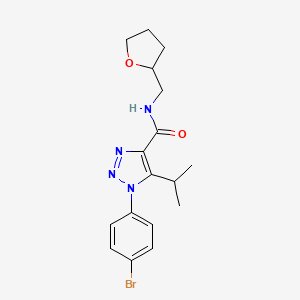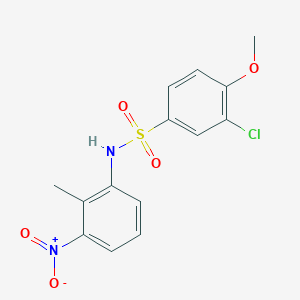![molecular formula C27H26N4O4 B4629883 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Descripción general
Descripción
The compound of interest is a complex organic molecule potentially relevant in various fields of chemistry and pharmacology. Although the direct literature on this specific compound is scarce, related compounds have been synthesized and studied, providing insights into their potential chemical behavior and applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including reductive cyclization, condensation, and cyclisation reactions, utilizing various reagents and conditions to construct the complex frameworks typical for such molecules. For instance, a one-pot reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent has been employed for related compounds (Bhaskar et al., 2019).
Molecular Structure Analysis
The determination of molecular structure of these compounds typically relies on a variety of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS. These methods provide detailed insights into the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior (Kranjc et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds may include interactions with various reagents leading to modifications of the core structure or functional groups. This can result in the formation of new compounds with distinct chemical and biological properties. A range of reactions, including cycloadditions and substitutions, has been documented for similar molecules, showcasing the versatility of these compounds in synthetic chemistry (Shazhenov & Kadyrov, 1977).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and handling of these compounds. These properties are often influenced by the molecular structure and can be studied using crystallography and thermal analysis methods. While specific data on the compound of interest is lacking, related research emphasizes the significance of these analyses (Low et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and reactions. Studies on similar molecules highlight the importance of these properties in designing synthetic routes and predicting molecule interactions (Gowda et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The chemical synthesis of derivatives related to the compound has been a significant area of research, with studies aiming at exploring their potential in medicinal chemistry. For example, derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Notably, compounds displaying potent inhibitory activities against cyclooxygenase-2 (COX-2), exhibiting significant analgesic and anti-inflammatory properties, have been identified. Such findings underscore the therapeutic potential of these compounds in treating conditions related to inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Antimicrobial Activities
Research into the anticancer properties of benzimidazole derivatives has revealed that certain compounds exhibit moderate cytotoxic effects towards cancer cells, suggesting their potential as leads in the development of new cancer therapies (A. El‐Shekeil, A. Obeid, Sama A. Z. Al-Aghbari, 2012). Moreover, studies on antimicrobial activities have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential use of these compounds in treating infectious diseases (M. O. Püsküllü, S. Yıldız, Y. Duydu, Aylin Üstündağ, H. Göker, 2015).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-16-24(26(32)29-18-10-12-19(33-2)13-11-18)25(17-9-14-22(34-3)23(15-17)35-4)31-21-8-6-5-7-20(21)30-27(31)28-16/h5-15,25H,1-4H3,(H,28,30)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOMJNRQNMOFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)
![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)
![1-methyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4629897.png)